Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.:
Cat. No.: VC20315188
Molecular Formula: C16H22BFO4
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22BFO4 |
|---|---|
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C16H22BFO4/c1-7-20-14(19)11-8-12(10(2)13(18)9-11)17-21-15(3,4)16(5,6)22-17/h8-9H,7H2,1-6H3 |
| Standard InChI Key | ZZTFGLMUBCCWMC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OCC |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
Ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate features a benzoate ester core modified at the 3-, 4-, and 5-positions. The 3-position is substituted with a fluorine atom, while the 4-position contains a methyl group. The 5-position is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boron-containing heterocycle that enhances the compound’s reactivity in cross-coupling reactions . The dioxaborolane moiety stabilizes the boron atom through coordination with two oxygen atoms, forming a six-membered ring that mitigates hydrolysis and oxidative degradation.
The molecular formula C₁₆H₂₂BFO₄ corresponds to a molecular weight of 308.2 g/mol. X-ray crystallography of analogous dioxaborolanes reveals a planar boron center with bond lengths of approximately 1.36 Å for B–O and 1.47 Å for B–C, consistent with sp² hybridization at the boron atom .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 308.2 g/mol | |
| Purity | ≥95% | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in THF, DMSO, DMF | |
| Stability | Air-sensitive; store under N₂ |
The compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) facilitates its use in homogeneous catalytic systems . Its air sensitivity necessitates storage under inert atmospheres to prevent boronate oxidation.
Synthesis and Preparation
Conventional Synthesis Routes
The synthesis of ethyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically begins with the preparation of a brominated benzoate precursor. For example, ethyl 4-bromo-3-methylbenzoate (C₁₀H₁₁BrO₂, PubChem CID 21729626) serves as a key intermediate, which undergoes halogen-metal exchange followed by transmetallation with a boron reagent .
A standard protocol involves:
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Iodination/Bromination: Introduction of a halogen at the 5-position of ethyl 3-fluoro-4-methylbenzoate (CAS 86239-00-1) via electrophilic substitution .
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Miyaura Borylation: Reaction of the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) .
The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Br bond, followed by boron insertion and reductive elimination to yield the boronate ester .
Optimization via Continuous Flow Techniques
Recent advancements employ continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control (60–80°C) and residence times (10–15 min), yields exceeding 85% have been achieved, compared to 60–70% in batch processes. Flow systems also mitigate exothermic side reactions, improving safety profiles during scale-up.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boron nucleophile. For instance, coupling with aryl halides (e.g., 4-bromotoluene) under Pd catalysis produces biaryl structures, integral to pharmaceuticals and agrochemicals .
Mechanistic Insight:
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Transmetallation: The boronate ester transfers its aryl group to Pd(II), forming a Pd–Ar intermediate.
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Reductive Elimination: Pd(0) regenerates, releasing the biaryl product .
This pathway is exemplified in the synthesis of flavonoids, where the boronate ester couples with halogenated chromones to form C–C bonds (Scheme 7 in ).
Catalytic Asymmetric Synthesis
The dioxaborolane moiety’s chiral environment enables asymmetric induction in ketone reductions. For example, in the presence of a Rhodium-(S)-BINAP complex, the compound reduces prochiral ketones to alcohols with enantiomeric excess (ee) >90% .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritant) | Wear protective gloves | |
| H319 (Eye irritant) | Use eye protection | |
| H335 (Respiratory irritation) | Use in ventilated area |
Recent Research and Future Directions
Bioconjugation Strategies
Preliminary studies explore the compound’s use in antibody-drug conjugates (ADCs). The boronate ester reacts with diols on monoclonal antibodies, enabling site-specific labeling with cytotoxins . This approach circumvents traditional lysine conjugation, improving ADC homogeneity .
Environmental Impact Mitigation
Green chemistry initiatives focus on replacing Pd catalysts with Fe-based alternatives in Suzuki reactions. Early results show FeCl₃·6H₂O achieves 50–60% yield, reducing heavy metal waste .
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